ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C13H14FN3O5S2 and its molecular weight is 375.39. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
- Crystal Structure Analysis : Compounds structurally related to ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate have been analyzed for their crystal structures, providing insights into their molecular configurations and potential applications in material science and drug design (Bhatt et al., 2014).
Chemical Synthesis and Modifications
Novel Agent for Electrophilic Fluorination : Related compounds have been developed as efficient agents for electrophilic fluorination of carbanions, indicating potential applications in organic synthesis and pharmaceutical development (Takéuchi et al., 1999).
Tautomerization and Decomposition Studies : Investigations into the tautomerization and decomposition of structurally similar compounds have provided valuable insights into their chemical behavior, crucial for further chemical modifications and applications (Carrington et al., 1972).
Biological Activity
- Biological Activity Assessment : Research has been conducted on related compounds to evaluate their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. This research is significant for understanding the potential therapeutic applications of these compounds (Gurevich et al., 2020).
Advanced Synthesis Techniques
- Microwave Irradiation Synthesis : Compounds with a similar structure have been synthesized using microwave irradiation, a technique that offers a rapid and efficient method for compound synthesis (Kamila et al., 2006).
Chemical Interactions and Reactions
- Reactivity and Interaction Studies : Detailed studies on the reactivity and interactions of related compounds have been carried out to understand their chemical properties better. This knowledge is crucial for their application in various fields, including pharmaceuticals and materials science (Campaigne & Selby, 1978).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells .
Properties
IUPAC Name |
ethyl 2-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O5S2/c1-2-22-12(19)6-15-11(18)7-23-13-16-9-4-3-8(14)5-10(9)24(20,21)17-13/h3-5H,2,6-7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPXUBIMSFORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.